beta-Elemonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2S)-6-methyl-2-[(5S,10S,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21+,24+,28+,29-,30+/m0/s1 |
InChI Key |
XLPAINGDLCDYQV-DXXDIINSSA-N |
SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Isomeric SMILES |
CC(=CCC[C@@H]([C@H]1CC[C@]2([C@]1(CCC3=C2CC[C@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Synonyms |
beta-elemonic acid |
Origin of Product |
United States |
Isolation, Characterization, and Occurrence
Methodologies for Isolation from Natural Sources
The isolation of beta-elemonic acid from its natural sources, primarily frankincense, involves a series of extraction and purification steps. A common approach begins with the extraction of the raw plant material, such as the gum resin of Boswellia serrata, using an organic solvent. caymanchem.commdpi.com
One detailed method involves the following steps:
The frankincense is crushed and then extracted with 95% ethanol (B145695) under reflux. mdpi.com
The resulting extract is concentrated under a vacuum. mdpi.com
The concentrated extract is then dissolved in petroleum ether and partitioned with water to obtain the petroleum ether layer extract. mdpi.com
Further purification is typically achieved through repeated column chromatography over silica (B1680970) gel. mdpi.comgoogle.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatography plays a pivotal role in both the separation of this compound from complex plant extracts and the assessment of its purity.
Column Chromatography: This is a fundamental technique used for the initial separation of this compound from other compounds in the extract. Silica gel is a commonly used stationary phase, and elution is often performed with a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique employed for both the purification and quantitative analysis of this compound. Reversed-phase columns, such as C18, are frequently utilized. nih.govrsc.org A study detailing the quantitative analysis of frankincense used a Waters BEH C18 column with a mobile phase gradient of acetonitrile (B52724) and 0.1% formic acid in water. rsc.org
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and specific method has been developed for the determination of this compound in biological samples like rat plasma and tissues. nih.gov The chromatographic separation can be achieved on an Eclipse Plus C18 column with a gradient mobile phase system. nih.gov
Thin Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography separations and to get a preliminary assessment of the purity of the isolated fractions. mdpi.com
Spectroscopic Approaches for Structural Elucidation
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. mdpi.comresearchgate.netresearchgate.net The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. nih.govrsc.org In UHPLC-MS/MS analysis, specific mass-to-charge ratio (m/z) transitions are monitored for quantification, such as the transition from m/z 453.3 to 423.5 for this compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups. ajrconline.org
Quantitative Determination in Plant Extracts
Accurate quantification of this compound in plant extracts is essential for standardization and quality control. HPLC and UHPLC-MS/MS are the primary methods used for this purpose.
A validated UHPLC-MS/MS method for determining this compound in rat plasma and tissues demonstrated good linearity over the concentration range studied. nih.gov Another study determined the content of this compound in frankincense from six different localities, finding an average content of 41.96 mg/g. mdpi.comresearchgate.net The calibration curve for this analysis was established with a high correlation coefficient (r = 0.9991). researchgate.net
Table 1: Chromatographic and Spectroscopic Data for this compound
| Parameter | Details |
|---|---|
| Molecular Formula | C30H46O3 |
| Molecular Weight | 454.7 g/mol |
| HPLC Column | Waters BEH C18 (100 mm × 2.1 mm × 1.7 μm) |
| HPLC Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |
| UHPLC-MS/MS Column | Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm) |
| UHPLC-MS/MS Mobile Phase | Gradient of acetonitrile and water (with 0.1% ammonia-solution) |
| MS/MS Transition | m/z 453.3 → 423.5 |
| ¹H-NMR and ¹³C-NMR | Used for structural elucidation |
| IR Spectroscopy | Identifies functional groups |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oleanolic acid |
| Acetonitrile |
| Hexane |
| Ethyl acetate |
| Chloroform |
| Methanol |
| Formic acid |
Biosynthetic Pathways and Precursors
General Triterpenoid (B12794562) Biosynthesis Mechanisms
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). nih.govbiologydiscussion.com Their biosynthesis is a fundamental metabolic process in plants, fungi, and animals. In plants, the pathway begins with the synthesis of the five-carbon building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govfrontiersin.org
The key steps in the general triterpenoid biosynthetic pathway are:
Squalene Synthesis: Two molecules of farnesyl diphosphate (FPP), each formed from the condensation of IPP and DMAPP units, are joined in a head-to-head condensation reaction. This reaction is catalyzed by the enzyme squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene. nih.gov
Epoxidation: Squalene then undergoes epoxidation at its 2,3-position, a reaction catalyzed by squalene epoxidase (SQE), to form 2,3-oxidosqualene (B107256). nih.gov This step is crucial as it introduces the oxygen atom necessary to initiate the subsequent cyclization cascade. biologydiscussion.com
Cyclization: The cyclization of 2,3-oxidosqualene is the most critical step in generating the vast structural diversity of triterpenoids. researchgate.netmdpi.com This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the initial carbocation intermediate and, consequently, the final skeletal structure. mdpi.comresearchgate.net Two primary folding conformations are recognized:
Chair-Chair-Chair Conformation: Leads to the formation of a dammarenyl cation, which is the precursor to numerous pentacyclic (e.g., lupeol, α-amyrin, β-amyrin) and tetracyclic (e.g., dammaranes, euphanes, tirucallanes) triterpenoids. biologydiscussion.commdpi.com
Chair-Boat-Chair Conformation: Results in a protosteryl cation, the precursor to sterols like cycloartenol (B190886) (in plants) and lanosterol (B1674476) (in fungi and animals). mdpi.comresearchgate.net
Tailoring and Decoration: Following the formation of the basic carbon skeleton by OSCs, the triterpene backbone undergoes a series of extensive modifications. These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl, keto, or carboxyl groups at specific positions. nih.govfrontiersin.orgnih.gov Further modifications, such as glycosylation by UDP-glycosyltransferases (UGTs), can enhance the solubility and biological activity of the final compounds. nih.govfrontiersin.org
Putative Precursors and Enzymatic Transformations in Beta-Elemonic Acid Synthesis
The biosynthetic pathway specific to this compound has not been experimentally verified, as the enzymes from Boswellia species have yet to be isolated and characterized. nih.gov However, a putative pathway can be proposed based on established biochemical principles and the structures of co-occurring triterpenoids in Boswellia resin. nih.govnih.gov
This compound is a tetracyclic triterpenoid of the tirucallane (B1253836) type, characterized by a cleavage in the B-ring, classifying it as a B-seco-triterpenoid. nih.govresearchgate.netwikipedia.org The likely biosynthetic route begins with the cyclization of 2,3-oxidosqualene into a tetracyclic precursor.
Putative Biosynthetic Sequence:
Formation of the Tetracyclic Skeleton: The pathway is hypothesized to start with the cyclization of 2,3-oxidosqualene via a chair-chair-chair conformation, leading to the formation of the dammarenyl cation. biologydiscussion.com An oxidosqualene cyclase, likely a tirucallol (B1683181) synthase, would then mediate a series of rearrangements and deprotonation to yield a tirucallane-type skeleton, such as tirucallol. researchgate.netwikipedia.org Tirucallane triterpenoids are known constituents of Boswellia species. nih.gov
Oxidative Modifications: The tirucallane precursor would then undergo several rounds of oxidation catalyzed by specific cytochrome P450 monooxygenases (CYP450s). nih.gov These enzymes are responsible for introducing the ketone and hydroxyl groups present in the final molecule.
B-Ring Cleavage (Seco-formation): The most distinctive step is the oxidative cleavage of the B-ring. This type of reaction is often mediated by CYP450s through a mechanism analogous to a Baeyer-Villiger oxidation, where an oxygen atom is inserted into a carbon-carbon bond adjacent to a carbonyl group. This enzymatic cleavage transforms the tetracyclic precursor into the characteristic B-seco-tirucallane skeleton of this compound. acs.org While some OSCs have been found to directly produce seco-triterpenes, a subsequent oxidative step by a CYP450 is a more commonly proposed mechanism for such transformations. acs.org
Final Tailoring: Additional enzymatic transformations, such as the oxidation of a side-chain alkyl group to a carboxylic acid, would complete the synthesis of this compound.
This proposed pathway highlights the central role of two key enzyme families: oxidosqualene cyclases (OSCs) for generating the initial skeleton and cytochrome P450s (CYP450s) for the extensive oxidative tailoring and ring cleavage.
Molecular Regulation of Biosynthetic Enzymes
The production of triterpenoids in plants is a tightly regulated process, often induced in response to external stimuli such as wounding or pathogen attack. nih.gov The synthesis of this compound in Boswellia is likely governed by similar regulatory networks that control the expression of the biosynthetic genes encoding OSCs and CYP450s.
The regulation of triterpenoid biosynthesis typically involves:
Phytohormone Signaling: Jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that mediate plant defense responses. peerj.com The production of resin in Boswellia, which is often triggered by physical wounding of the tree bark, is a classic defense mechanism. nih.govresearchgate.net This wound response strongly implicates JA signaling pathways in the upregulation of triterpenoid biosynthetic genes. Application of jasmonates has been shown to stimulate the production of triterpenoids in various plant cell cultures.
Transcription Factors: The hormonal signals are transduced into changes in gene expression through the action of specific transcription factors (TFs). Several families of TFs are known to regulate terpenoid biosynthesis, including:
bHLH (basic Helix-Loop-Helix)
AP2/ERF (Apetala2/Ethylene Responsive Factor)
MYB
WRKY These TFs bind to specific recognition sites in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. The coordinated expression of multiple genes in the pathway (e.g., an OSC and several CYP450s) is often controlled by a single or a combination of these master regulatory TFs. thescipub.com
While the specific TFs controlling this compound synthesis in Boswellia remain to be identified, it is highly probable that its production is controlled by wound-inducible, JA-responsive TFs that activate the expression of the relevant tirucallol synthase and CYP450 genes.
In Silico Modeling of Biosynthetic Routes
In the absence of direct biochemical data, in silico (computational) modeling provides a powerful tool for predicting and understanding the biosynthetic pathway of compounds like this compound. thescipub.com These methods leverage genomic and transcriptomic data, along with knowledge of enzyme mechanisms, to build predictive models.
Common in silico approaches applicable to the this compound pathway include:
Phylogenetic Analysis: By comparing the amino acid sequence of a candidate enzyme from Boswellia (e.g., an OSC) with functionally characterized OSCs from other plants, its likely function can be predicted. nih.govmdpi.com For instance, if a Boswellia OSC clusters with known tirucallol synthases in a phylogenetic tree, it becomes a strong candidate for catalyzing the initial step of the pathway. mdpi.com
Homology Modeling: This technique is used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a related homologous protein. thescipub.comthescipub.com A 3D model of a Boswellia OSC or CYP450 could reveal key features of its active site, providing insights into how it binds its substrate (e.g., 2,3-oxidosqualene or a tirucallane intermediate) and the type of chemical reaction it catalyzes. thescipub.com
Molecular Docking: This computational method simulates the interaction between a substrate molecule and the active site of an enzyme. acs.org Docking simulations could be used to test which of several candidate CYP450s from Boswellia is most likely to bind and oxidize the putative tirucallane precursor at the specific positions required to form this compound.
These computational approaches can guide future experimental work by identifying high-priority candidate genes for functional characterization, thus accelerating the elucidation of the complete biosynthetic pathway of this compound.
Molecular Mechanisms of Pharmacological Activities in Vitro and Animal Models
Anti-Cancer Mechanisms
Beta-elemonic acid has been shown to possess anti-cancer effects, primarily through the inhibition of cancer cell proliferation and the induction of apoptosis. chemfaces.comchemfaces.com Its mechanisms have been investigated in various cancer cell lines, revealing a multi-targeted approach to disrupting cancer cell survival and growth. spandidos-publications.comfrontiersin.org
In human non-small cell lung cancer (NSCLC) A549 cells, this compound has been identified as a potent inducer of cytotoxicity and apoptosis in a dose- and time-dependent manner. medchemexpress.comspandidos-publications.com A key finding is its selective action, as it exerts a growth-inhibitory effect on cancer cells but not on normal human lung epithelial WI-38 cells. caymanchem.comchemicalbook.in The IC50 value for A549 cells after a 24-hour exposure was determined to be 6.92 ± 0.83 μM. spandidos-publications.comcaymanchem.com The induction of cell death is primarily through apoptosis, as evidenced by phosphatidylserine (B164497) exposure observed via Annexin V staining. nih.govspandidos-publications.com Furthermore, this compound treatment leads to an increase in the sub-G1 cell population, indicative of apoptotic cells, and induces cell cycle arrest at the S phase in A549 cells. spandidos-publications.com
The anti-cancer activity of this compound in lung cancer is linked to its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. nih.govspandidos-publications.com Studies using western blot analysis have shown that this compound inhibits the phosphorylation of key MAPK proteins in A549 cells. spandidos-publications.comcaymanchem.com Specifically, treatment with this compound led to the inhibition of phosphorylation of p42/44, MAPK/JNK, and p38 kinases. spandidos-publications.comcaymanchem.com This inhibition of the MAPK signaling pathways is a significant contributor to the observed apoptosis in human lung cancer cells. spandidos-publications.comchemfaces.com
This compound has been shown to induce oxidative stress in A549 lung cancer cells. spandidos-publications.comcaymanchem.com The compound causes a marked increase in the levels of intracellular Reactive Oxygen Species (ROS). medchemexpress.comspandidos-publications.com This increase in ROS is coupled with a depletion of glutathione (B108866), a key cellular antioxidant. nih.govspandidos-publications.com The perturbation of glutathione homeostasis and the resulting ROS activation are critical mechanisms underlying the apoptotic cell death induced by this compound in these cancer cells. spandidos-publications.comchemfaces.com
The apoptotic process triggered by this compound in lung cancer cells involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. spandidos-publications.comfrontiersin.org Western blot analyses have revealed that treatment of A549 cells with this compound results in a significant downregulation of the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.com Concurrently, the expression of the pro-apoptotic protein Bax is markedly increased. nih.govspandidos-publications.com However, the level of another anti-apoptotic protein, Bcl-xL, was not significantly affected by the treatment. spandidos-publications.com This shift in the ratio of anti-apoptotic to pro-apoptotic proteins promotes the mitochondrial pathway of apoptosis. spandidos-publications.com
| Protein | Function | Effect of β-Elemonic Acid Treatment | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Downregulation | spandidos-publications.com |
| Bax | Pro-apoptotic | Upregulation | spandidos-publications.com |
| Bcl-xL | Anti-apoptotic | No significant change | spandidos-publications.com |
The anti-cancer effects of this compound extend to prostate cancer. nih.govmdpi.com In human castration-resistant prostate cancer (CRPC) cells, this compound has been shown to inhibit proliferation, colony formation, migration, and invasion. nih.gov It induces apoptotic cell death through the mitochondrial pathway, evidenced by the upregulation of cleaved caspase-3, cleaved PARP, and Bax, and the downregulation of Bcl-2. nih.gov
The molecular mechanisms in prostate cancer cells involve the suppression of key survival signaling pathways. nih.govmdpi.com Research indicates that this compound inhibits the activation of the JAK2/STAT3/MCL-1 and the NF-κB signaling pathways. mdpi.comnih.gov Silencing of NF-κB/p65, JAK2, and STAT3 was found to increase the sensitivity of prostate cancer cells to the apoptosis induced by this compound. nih.gov Furthermore, in a murine xenograft model, administration of this compound retarded tumor growth, confirming its anti-cancer activity in vivo. mdpi.comnih.gov
| Cellular Process | Mechanism | Signaling Pathway(s) Affected | Reference |
|---|---|---|---|
| Inhibition of Proliferation | Inhibition of colony-forming potential | JAK2/STAT3/MCL-1, NF-κB | nih.gov |
| Induction of Apoptosis | Activation of mitochondrial pathway (↑Bax, ↓Bcl-2) | JAK2/STAT3/MCL-1, NF-κB | nih.gov |
| Inhibition of Metastasis | Inhibition of migration and invasion | NF-κB | nih.gov |
Effects on Colorectal Cancer Progression
In vitro studies have consistently shown that this compound inhibits the proliferation and migration of colorectal cancer (CRC) cells. nih.gov Specifically, its effects have been documented in the SW480 and HCT116 human colorectal cancer cell lines. nih.govdntb.gov.ua The inhibitory effect on cell proliferation is both concentration-dependent and time-dependent. nih.gov For instance, the half-maximal inhibitory concentration (IC50) for SW480 cells was reported to be 10.0 μg/ml and for HCT116 cells, 10.8 μg/ml. nih.gov Notably, the normal colorectal cell line NCM460 was less sensitive to this compound, with an IC50 of 18.8 μg/ml, suggesting a degree of selectivity for cancer cells. nih.gov
Furthermore, scratch assays have demonstrated that this compound can inhibit the migration of SW480 colorectal cancer cells. researchgate.net This inhibition of both proliferation and migration underscores the potential of this compound to impede key processes in tumor progression. nih.gov
A key aspect of this compound's anti-cancer mechanism is its ability to target tumor mitochondria. nih.gov High-throughput tandem mass tag (TMT)-based quantitative proteomics has revealed that this compound primarily localizes to the mitochondria in colorectal cancer cells. nih.gov
Within the mitochondria, this compound has been found to attenuate the translation of 54 mitochondrial ribosomal proteins. nih.gov Many of these proteins are observed to be significantly upregulated in clinical colorectal cancer patients, suggesting their importance in tumor biology. nih.gov By disrupting the function of these mitochondrial ribosomal proteins, this compound interferes with mitochondrial protein synthesis, which is essential for mitochondrial function and, consequently, for the high energy demands of proliferating cancer cells. nih.govdovepress.com
This compound has been shown to induce cell cycle arrest in colorectal cancer cells, a critical mechanism for its anti-proliferative effects. nih.gov The regulation of the cell cycle is a complex process orchestrated by cyclins and cyclin-dependent kinases (CDKs). nih.gov
At lower concentrations (less than 15 μg/ml), this compound represses the cell cycle by downregulating key regulatory proteins, including Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 6 (CDK6), and Cell Division Cycle 20 (CDC20). frontiersin.orgnih.gov Flow cytometry analysis has shown that this compound treatment leads to a significant repression of the S and G2 phases of the cell cycle in a concentration-dependent manner. nih.gov This disruption of the cell cycle machinery prevents cancer cells from progressing through the necessary phases for division, thereby halting their proliferation. nih.gov
In addition to inducing apoptosis, this compound can trigger a non-apoptotic form of cell death known as ferroptosis, particularly at higher concentrations (greater than 15 μg/ml). nih.gov Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govmdpi.com
This compound induces ferroptosis in colorectal cancer cells by modulating the expression of key proteins involved in iron metabolism and lipid peroxidation. nih.gov It has been observed to downregulate the expression of ferritin (FTL), the primary intracellular iron storage protein, and upregulate transferrin (TF), the ferroxidase ceruloplasmin (CP), and acyl-CoA synthetase long-chain family member 4 (ACSL4). frontiersin.orgnih.govnih.gov This dysregulation of iron homeostasis, coupled with the accumulation of lipid reactive oxygen species, leads to the execution of ferroptotic cell death. nih.gov
Data Tables
Table 1: Effects of this compound on Colorectal Cancer Cell Lines
| Cell Line | Effect | Key Findings |
| SW480 | Inhibition of Proliferation | IC50 of 10.0 μg/ml. nih.gov |
| Inhibition of Migration | Demonstrated in scratch assays. researchgate.net | |
| HCT116 | Inhibition of Proliferation | IC50 of 10.8 μg/ml. nih.gov |
| HT29 | Inhibition of Proliferation | IC50 of 12.1 μg/ml. nih.gov |
| NCM460 (Normal) | Lower Sensitivity | IC50 of 18.8 μg/ml. nih.gov |
Table 2: Molecular Targets of this compound in Different Cancer Types
| Signaling Pathway/Process | Cancer Type | Key Molecular Targets |
| JAK2/STAT3/MCL-1 | Castration-Resistant Prostate Cancer | JAK2, STAT3, MCL-1. nih.govamegroups.org |
| NF-κB | Castration-Resistant Prostate Cancer | RELA/p65, NF-κBIα/IκBα. nih.gov |
| Cell Cycle | Colorectal Cancer | CDK1, CDK6, CDC20. frontiersin.orgnih.gov |
| Ferroptosis | Colorectal Cancer | FTL, TF, CP, ACSL4. frontiersin.orgnih.govnih.gov |
Inhibition of Prolyl Endopeptidase Activity
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a cytosolic serine protease that plays a role in the metabolism of neuropeptides and peptide hormones by cleaving peptide bonds at the C-terminal side of proline residues. wikipedia.org Its activity is associated with various physiological processes, and altered PEP levels have been linked to neuropsychiatric diseases. nih.govnih.gov
This compound has been identified as an inhibitor of prolyl endopeptidase. medchemexpress.comchemfaces.com Research indicates that this triterpene exhibits prolyl endopeptidase inhibitory activities, which contributes to its profile of biological effects. medchemexpress.comchemfaces.com This inhibition is a key aspect of its pharmacological potential, distinguishing it alongside its other known anti-inflammatory and anticancer properties. medchemexpress.comchemfaces.com
Anti-Inflammatory Mechanisms
This compound demonstrates significant anti-inflammatory properties through multiple molecular mechanisms. These include the modulation of key signaling molecules and inflammatory mediators, as established in both cellular and animal-based studies.
A key anti-inflammatory mechanism of this compound is its ability to suppress the production of various pro-inflammatory cytokines and chemokines. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was shown to inhibit the overproduction of several critical inflammatory mediators. researchgate.netmdpi.comnih.gov
At a concentration of 4 μM, this compound significantly inhibited the expression of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein 1 (MCP-1). mdpi.comdntb.gov.ua Further analysis revealed that its inhibitory effects extend to other important signaling molecules involved in the inflammatory cascade. mdpi.comnih.govresearchgate.net
Table 1: Cytokines and Chemokines Modulated by this compound in LPS-Stimulated RAW264.7 Cells
| Cytokine/Chemokine | Effect | Reference |
|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Inhibition | researchgate.netmdpi.comnih.govresearchgate.net |
| Interleukin-6 (IL-6) | Inhibition | researchgate.netmdpi.comnih.govresearchgate.net |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition | researchgate.netmdpi.comnih.govresearchgate.net |
| Soluble TNF Receptor 1 (sTNF R1) | Inhibition | mdpi.comnih.gov |
| Eotaxin-2 | Inhibition | mdpi.comnih.gov |
| Granulocyte Colony-Stimulating Factor (GCSF) | Inhibition | mdpi.comnih.gov |
This compound is a potent inhibitor of nitric oxide (NO) production in both in vitro and in vivo models. researchgate.netresearchgate.net In LPS-stimulated RAW264.7 macrophage cells, this compound significantly reduced NO production in a concentration-dependent manner, with effects observed in the range of 0.02–0.5 μM. researchgate.netnih.gov This inhibitory effect was comparable to that of other known anti-inflammatory compounds. mdpi.comnih.gov
The in vivo efficacy of this compound in suppressing NO synthesis was confirmed in a mouse model of xylene-induced ear inflammation. mdpi.com Intragastric administration of this compound resulted in a significant, dose-dependent decrease in NO levels in the inflamed ear tissue. mdpi.comresearcher.life
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Model | Key Finding | Reference |
|---|---|---|
| In Vitro (LPS-induced RAW264.7 cells) | Showed concentration-dependent inhibition of NO production (0.02–0.5μM). | researchgate.netnih.gov |
| In Vivo (Xylene-induced ear edema in mice) | Significantly decreased NO production with inhibition of 65.07% at 300 mg/kg and 46.44% at 200 mg/kg. | mdpi.com |
The anti-inflammatory activity of this compound is also linked to its ability to reduce the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of pain and inflammation. This effect has been demonstrated in animal models of acute inflammation. researchgate.net In a carrageenan-induced paw edema model in mice, the inflammatory challenge significantly increased PGE2 levels in the inflamed paws. mdpi.comresearchgate.net Treatment with this compound was found to significantly decrease these elevated PGE2 levels in a dose-dependent manner, contributing to the observed reduction in paw edema. mdpi.comnih.govresearchgate.net
The anti-inflammatory effects of this compound have been validated in established animal models of both acute and chronic inflammation. researchgate.netnih.gov
Acute Inflammation Models:
Xylene-Induced Ear Edema in Mice: In this model of acute topical inflammation, oral administration of this compound (at 100, 200, and 300 mg/kg) dose-dependently reduced the severity of ear swelling. mdpi.comnih.gov At a dose of 300 mg/kg, the inhibition of inflammation was 53.92%, an effect comparable to that of the standard anti-inflammatory drug aspirin (B1665792) (63.66% inhibition). mdpi.comnih.gov
Carrageenan-Induced Paw Edema in Mice: This model is used to assess systemic anti-inflammatory effects. This compound demonstrated a dose- and time-dependent reduction in paw edema, with effects noticeable as early as 30 minutes after administration. mdpi.comresearchgate.netnih.gov The maximum inhibition of inflammation reached 41.31% at a dose of 300 mg/kg. mdpi.comnih.gov
Chronic Inflammation Model:
Cotton Pellet-Induced Granuloma in Rats: To evaluate its efficacy against chronic inflammation, this compound was tested in a cotton pellet-induced granuloma model, which mimics the proliferative phase of inflammation. mdpi.com Administration of this compound (at 70, 140, and 210 mg/kg) significantly reduced the dry weight of the granuloma tissue in both male and female rats in a dose-dependent manner. mdpi.com This finding suggests its potential to modulate chronic inflammatory conditions. researchgate.netmdpi.com
Table 3: Summary of In Vivo Anti-Inflammatory Efficacy of this compound
| Animal Model | Type | Key Finding | Reference |
|---|---|---|---|
| Xylene-Induced Ear Edema (Mice) | Acute | Dose-dependent reduction in ear swelling; 53.92% inhibition at 300 mg/kg. | mdpi.comnih.gov |
| Carrageenan-Induced Paw Edema (Mice) | Acute | Dose- and time-dependent reduction in paw volume; 41.31% max inhibition at 300 mg/kg. | mdpi.comnih.gov |
Chemical Synthesis, Structural Modifications, and Structure Activity Relationships
Synthetic Strategies for Beta-Elemonic Acid and Related Triterpenoids
The synthesis of complex natural products like this compound and other triterpenoids presents a significant challenge to organic chemists. The strategies employed can be broadly categorized into total synthesis and semi-synthesis.
Total Synthesis: The complete synthesis of such molecules from simple, achiral starting materials is a formidable task due to the dense arrangement of stereocenters and fused ring systems. Asymmetric total synthesis often employs materials from the "chiral pool" to establish the correct stereochemistry early in the synthetic sequence. For instance, the total synthesis of β-elemene, a related sesquiterpene, has been achieved using (R)-carvone as a chiral starting material. rsc.org This approach utilizes key reactions like stereoselective aldol (B89426) condensations and Wittig olefination to construct the carbon skeleton. rsc.org Similarly, the total synthesis of other complex natural products like glauconic acid has relied on strategies involving intramolecular alkylation to form large carbocycles with high diastereoselectivity. rsc.org While a specific total synthesis for this compound is not widely reported, these examples illustrate the intricate, multi-step strategies required for this class of compounds.
Semi-synthesis: A more common and practical approach involves the chemical modification of readily available natural products that share a similar core structure. This process, known as semi-synthesis, leverages the complex scaffold already produced by nature. For example, derivatives of maslinic acid, another pentacyclic triterpenoid (B12794562), have been synthesized by first reacting the natural product with α,ω-bromoalkanes, followed by nucleophilic substitution to generate novel analogs. mdpi.com This general principle of using a natural triterpenoid as a starting scaffold is frequently applied to create libraries of new compounds for biological screening.
Design and Synthesis of this compound Derivatives
The chemical structure of this compound serves as a scaffold for the design and synthesis of novel derivatives with potentially improved therapeutic properties. nih.gov A significant focus of this research has been the development of potent inhibitors for specific biological targets, such as the enzyme Pin1, which is implicated in cancer. researchgate.net
Researchers have synthesized a series of novel elemonic acid derivatives to enhance their inhibitory activity against Pin1. nih.govresearchgate.net These synthetic efforts often involve modifications at various positions of the triterpenoid backbone. For example, reagents such as glyoxylic acid hydrate (B1144303) have been used in the synthesis of elemonic acid derivatives designed as Pin1 inhibitors. as-1.co.jp The goal is to introduce new functional groups that can form more favorable interactions with the target protein, thereby increasing potency and selectivity. researchgate.net
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. slideshare.net These studies guide the rational design of more potent and effective derivatives.
The modification of functional groups on the this compound skeleton can have a profound impact on its ability to bind to biological targets.
Pin1 Inhibition: SAR studies on elemonic acid derivatives have shown that the introduction of an acidic group significantly enhances Pin1 inhibitory activity. nih.govresearchgate.net One of the most potent compounds developed was a derivative featuring a 2-carboxylmethylene group, which had an IC50 value of 0.57 μM. nih.govresearchgate.net This suggests that the presence of a carboxylic acid moiety in a specific orientation is critical for interacting with the active site of the Pin1 enzyme. nih.gov
Collagenase Inhibition: In silico docking studies have explored the interaction of this compound with collagenase. mdpi.com These studies revealed that specific amino acid residues within the enzyme's active site, such as Pro238 and Asn180, are involved in binding. mdpi.com The interaction profile of this compound differs from that of related triterpenoids like acetyl-beta-boswellic acid, which highlights how subtle structural differences across the triterpenoid family can lead to different binding modes and potencies. mdpi.com
Understanding the three-dimensional conformation of this compound and its derivatives is essential for predicting their biological activity. Computational techniques like conformational analysis and pharmacophore modeling are employed to achieve this.
A pharmacophore model identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are essential for a molecule to bind to a specific target. researchgate.netlongdom.org This model serves as a 3D query to screen databases for other compounds that might exhibit similar activity. nih.gov For triterpenoids like this compound, pharmacophore modeling can help elucidate the key structural requirements for interaction with targets like Pin1. researchgate.net By analyzing the shared features of active derivatives, a pharmacophore hypothesis can be generated, guiding the design of new molecules with a higher probability of being active. longdom.org
Computational Chemistry Approaches in Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. bioscipublisher.comresearchgate.net These methods are widely applied to the study of natural products like this compound.
Structure-based drug design (SBDD) relies on the 3D structure of the biological target to design and optimize potential drugs. bioscipublisher.comnih.gov Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a target protein. longdom.org Docking simulations have been instrumental in understanding how elemonic acid derivatives interact with the Pin1 active site, supporting the experimental finding that acidic groups enhance binding affinity. nih.govresearchgate.net Similarly, docking studies have predicted the binding mode of this compound within the active site of collagenase. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the energetics of binding. bioscipublisher.com This technique can help refine docking poses and provide a more dynamic picture of the molecular interactions.
These computational approaches allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationalize observed SAR data, ultimately streamlining the drug design process. nih.gov
Advanced Analytical and Bioanalytical Methodologies in Research
Quantification in Biological Matrices for Preclinical Studies
Accurate quantification of beta-elemonic acid in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This is a critical step in preclinical development, providing essential data for assessing the compound's viability as a therapeutic agent.
A sensitive and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma and various tissues. nih.gov This technique offers high selectivity and sensitivity, which are essential for accurately measuring the low concentrations of the compound often found in biological samples.
The methodology involves a one-step liquid-liquid extraction procedure to isolate this compound and an internal standard, such as oleanolic acid, from the biological matrix. nih.gov Chromatographic separation is typically achieved on a C18 analytical column using a gradient mobile phase, for instance, a mixture of water with 0.1% ammonia-solution and acetonitrile (B52724). nih.gov
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with negative electrospray ionization. nih.gov The specific precursor-to-product ion transitions for this compound (m/z 453.3 → 423.5) and the internal standard ensure precise measurement. nih.gov This method has demonstrated good linearity over a wide concentration range in both plasma and tissue samples, proving its suitability for pharmacokinetic and tissue distribution studies. nih.gov
Interactive Data Table 1: UHPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Details |
| Instrumentation | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Sample Preparation | One-step liquid-liquid extraction |
| Internal Standard | Oleanolic acid |
| Chromatographic Column | Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm) |
| Mobile Phase | Gradient of water (with 0.1% ammonia-solution) and acetonitrile |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (β-Elemonic Acid) | m/z 453.3 → 423.5 |
| MRM Transition (Internal Standard) | m/z 455.3 → 407.6 |
Animal models, particularly rats, are instrumental in defining the pharmacokinetic profile of this compound. nih.gov Following intragastric administration, the plasma concentration-time curve of this compound has been observed to exhibit a bimodal phenomenon, suggesting complex absorption or distribution processes. nih.gov
Pharmacokinetic studies are essential for determining key parameters that describe the compound's behavior in the body. These parameters are crucial for understanding the onset, intensity, and duration of the compound's pharmacological effects.
Tissue distribution studies in rats have revealed that the highest concentrations of this compound are found in the intestine, specifically the jejunum, ileum, and colon, following oral administration. nih.gov This finding is significant as it suggests potential therapeutic applications for gastrointestinal disorders. The compound has been found to be rapidly eliminated and widely distributed throughout the body, with high protein binding. nih.gov
Interactive Data Table 2: Pharmacokinetic Parameters of this compound in Rats (Illustrative)
| Parameter | Symbol | Value (Units) |
| Maximum Plasma Concentration | Cmax | [Data not available] |
| Time to Maximum Concentration | Tmax | [Data not available] |
| Area Under the Curve | AUC | [Data not available] |
| Elimination Half-life | t1/2 | [Data not available] |
| Volume of Distribution | Vd | [Data not available] |
| Clearance | CL | [Data not available] |
In Vitro Assay Development for Mechanistic Research
In vitro assays are indispensable tools for dissecting the molecular mechanisms underlying the pharmacological effects of this compound. These assays provide a controlled environment to study the compound's direct effects on cellular processes, such as cell viability, apoptosis, and oxidative stress.
The potential of this compound to induce apoptosis, or programmed cell death, is a key area of investigation, particularly in cancer research. A widely used method to assess apoptosis is the Annexin V-FITC/Propidium Iodide (PI) assay coupled with flow cytometry. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
In this assay, Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), is used to detect early apoptotic cells. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently labeled Annexin V. Propidium iodide, a fluorescent nucleic acid stain, is used to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.
This compound has been reported to elevate levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the induction of apoptosis. A common method for detecting intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS and can be measured using a fluorescence microplate reader or flow cytometry.
To delve deeper into the molecular pathways affected by this compound, Western blot analysis is employed to examine changes in the expression and phosphorylation status of key proteins involved in apoptosis. This technique allows for the separation of proteins by size, their transfer to a solid support membrane, and their detection using specific antibodies.
Research has indicated that this compound can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway. Specifically, treatment with this compound has been associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.
Interactive Data Table 3: In Vitro Mechanistic Assays for this compound Research
| Assay | Purpose | Key Markers/Reagents | Detection Method |
| Cell Viability/Apoptosis | To quantify apoptotic and necrotic cells | Annexin V-FITC, Propidium Iodide (PI) | Flow Cytometry |
| Reactive Oxygen Species (ROS) Detection | To measure intracellular ROS levels | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | Fluorescence Microscopy/Plate Reader/Flow Cytometry |
| Protein Expression Analysis | To analyze changes in apoptosis-related protein levels | Primary antibodies (e.g., against Bax, Bcl-2), Secondary antibodies | Western Blot |
Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction)
Gene expression analysis is crucial for understanding how this compound influences cellular processes at the transcriptional level. While direct quantitative Polymerase Chain Reaction (qPCR) studies are not extensively detailed in the provided research, the observed modulation of specific protein levels strongly indicates an underlying regulation of gene expression.
For instance, research has shown that this compound induces apoptosis in lung cancer cells through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. frontiersin.orgnih.gov These changes in protein levels are typically preceded by corresponding changes in the expression of their respective genes, BCL2 and BAX. Such findings suggest that this compound likely modulates transcriptional pathways that control apoptosis.
Future research employing techniques like qPCR and RNA-sequencing would be invaluable for systematically quantifying the changes in messenger RNA (mRNA) levels of specific genes in response to this compound treatment. This would provide a more direct and comprehensive picture of its impact on gene regulation within various pathological contexts, such as cancer and inflammation.
Table 1: Implied Gene Expression Modulation by this compound
| Target Gene (Implied) | Effect | Associated Pathway/Process | Cellular Context |
|---|---|---|---|
| BCL2 | Downregulation | Apoptosis | Lung Cancer (A549 cells) |
| BAX | Upregulation | Apoptosis | Lung Cancer (A549 cells) |
Proteomics-Based Approaches for Target Identification and Pathway Mapping
Proteomics offers a powerful, unbiased approach to identify the protein targets of this compound and map the cellular pathways it affects. A significant study utilized high-throughput tandem mass tag (TMT)-based quantitative proteomics to explore the anticancer mechanism of this compound in colorectal cancer (CRC). frontiersin.orgnih.gov
The study revealed that this compound's primary targets appear to be located in the tumor mitochondria. frontiersin.orgnih.gov Specifically, it was found to inhibit the translation of 54 mitochondrial ribosome proteins, many of which are significantly upregulated in clinical CRC patients. frontiersin.orgnih.gov This disruption of mitochondrial protein synthesis is a key aspect of its anticancer activity.
Furthermore, the proteomics analysis demonstrated that this compound suppresses cell cycle proteins in a concentration-dependent manner. frontiersin.org At higher concentrations, it was also shown to induce ferroptosis, a form of programmed cell death, by downregulating Ferritin Light Chain (FTL) and upregulating Transferrin (TF), Ceruloplasmin (CP), and Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4). frontiersin.org These findings provide a panoramic view of the molecular mechanisms underlying this compound's effects on CRC cells, from inhibiting proliferation and migration to inducing cell death. frontiersin.orgnih.gov
Table 2: Key Protein Targets of this compound Identified by Proteomics in Colorectal Cancer
| Protein Target/Group | Effect of this compound | Cellular Process/Pathway |
|---|---|---|
| Mitochondrial Ribosome Proteins (54 total) | Translation Attenuated | Mitochondrial Protein Synthesis |
| Cell Cycle Proteins | Suppressed | Cell Proliferation and Division |
| Ferritin Light Chain (FTL) | Downregulated | Ferroptosis |
| Transferrin (TF) | Upregulated | Ferroptosis |
| Ceruloplasmin (CP) | Upregulated | Ferroptosis |
| Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) | Upregulated | Ferroptosis |
Multiplexed Cytokine and Chemokine Profiling
Multiplexed immunoassays, such as antibody arrays, are highly efficient for simultaneously profiling the expression of numerous cytokines and chemokines. This technology has been employed to investigate the anti-inflammatory properties of this compound.
In one study, an antibody array membrane was used to screen the effects of this compound on the expression of 40 different cytokines and chemokines in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. mdpi.com The results showed that a 4 μM concentration of this compound significantly inhibited the overproduction of several key inflammatory mediators. mdpi.com
Among the 40 cytokines screened, 12 showed obvious changes following treatment. mdpi.com Notably, this compound suppressed important pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comresearchgate.netnih.gov It also inhibited the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) and other inflammatory mediators like soluble TNF receptor 1 (sTNF R1), Eotaxin-2, and Granulocyte Colony-Stimulating Factor (GCSF). mdpi.comresearchgate.netnih.gov Interestingly, the anti-inflammatory cytokine Interleukin-10 (IL-10) was also inhibited, suggesting a complex regulatory role. mdpi.comresearchgate.netnih.gov This comprehensive profiling confirms the potent anti-inflammatory activity of this compound at the protein secretion level. mdpi.com
Table 3: Modulation of Cytokine and Chemokine Production by this compound in LPS-Induced RAW264.7 Cells
| Cytokine/Chemokine | Effect of this compound | Primary Function |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited | Pro-inflammatory |
| Interleukin-6 (IL-6) | Inhibited | Pro-inflammatory |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibited | Chemokine (Recruits Monocytes) |
| Soluble TNF receptor 1 (sTNF R1) | Inhibited | Inflammatory Mediator |
| Eotaxin-2 | Inhibited | Chemokine (Recruits Eosinophils) |
| Interleukin-10 (IL-10) | Inhibited | Anti-inflammatory |
| Granulocyte Colony-Stimulating Factor (GCSF) | Inhibited | Growth Factor |
Future Research Directions and Preclinical Development Prospects
Identification of Novel Molecular Targets and Signaling Pathways
The therapeutic effects of beta-elemonic acid are attributed to its interaction with various cellular pathways that influence processes like cell growth, inflammation, and apoptosis. biosynth.com While initial studies have identified several key molecular targets, a comprehensive understanding of its mechanism of action requires further exploration.
High-throughput screening methods, such as TMT-based quantitative proteomics, have been instrumental in elucidating the broader pharmacological mechanisms of this compound. nih.gov In colorectal cancer (CRC) models, for instance, proteomics analysis revealed that mitochondria are a dominant target. The compound was found to significantly attenuate the translation of numerous mitochondrial ribosome proteins, which are often upregulated in CRC patients. nih.gov
Future research should aim to identify other novel molecular targets to fully map the compound's interaction within the cell. Key signaling pathways that have been identified as being modulated by this compound include:
MAPK Signaling Pathway : this compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway in lung cancer cells, contributing to its anticancer effects. spandidos-publications.com Specifically, it inhibits the phosphorylation of p42/44, MAPK/JNK, and p38. spandidos-publications.comcaymanchem.com
JAK2/STAT3/MCL-1 and NF-κB Signaling Pathways : In castration-resistant prostate cancer cells, this compound has been found to suppress the JAK2/STAT3/MCL-1 and NF-κB signaling pathways, leading to inhibited growth and apoptosis. mdpi.comdntb.gov.uaamegroups.org
Ferroptosis Pathway : At high concentrations in colorectal cancer cells, this compound induces ferroptosis by downregulating ferritin (FTL) and upregulating transferrin (TF), ceruloplasmin (CP), and acyl-CoA synthetase long-chain family member 4 (ACSL4). nih.gov
Cell Cycle Regulation : At lower concentrations, it can suppress the cell cycle by downregulating key proteins like CDK1, CDK6, and CDC20. nih.govnih.gov
Table 1: Known Molecular Targets and Signaling Pathways of this compound
| Target/Pathway | Disease Model | Observed Effect | Reference |
|---|---|---|---|
| Mitochondrial Ribosome Proteins | Colorectal Cancer | Attenuation of translation of 54 mitochondrial ribosome proteins | nih.gov |
| MAPK Signaling Pathway | Lung Adenocarcinoma (A549 cells) | Inhibition of phosphorylation of p42/44, JNK, and p38 | spandidos-publications.comcaymanchem.com |
| JAK2/STAT3/MCL-1 Pathway | Castration-Resistant Prostate Cancer | Suppression of the pathway, leading to apoptosis | mdpi.comdntb.gov.uaamegroups.org |
| NF-κB Pathway | Castration-Resistant Prostate Cancer | Attenuation of the pathway | mdpi.comdntb.gov.ua |
| Ferroptosis Pathway | Colorectal Cancer | Upregulation of TF, CP, ACSL4; Downregulation of FTL | nih.gov |
| Cell Cycle Regulators (CDK1, CDK6, CDC20) | Colorectal Cancer | Downregulation leading to cell cycle repression | nih.govnih.gov |
| Bcl-2 Family Proteins | Lung Adenocarcinoma (A549 cells) | Downregulation of Bcl-2, Upregulation of Bax | spandidos-publications.com |
Investigation of this compound in Other Disease Models
The established anti-inflammatory and cytotoxic properties of this compound suggest its potential utility in a wider range of diseases. biosynth.commdpi.com Future research should extend beyond cancer to other conditions where inflammation and cellular dysregulation are key pathological features.
Neuroinflammation : Chronic neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. nih.gov Given that this compound and extracts containing it have demonstrated significant anti-inflammatory effects, its potential as a neuroprotective agent warrants investigation. nih.govmdpi.comresearchgate.net Studies have shown that related compounds from frankincense can reduce levels of inflammatory mediators like TNF-α and IL-6. nih.govresearchgate.net Research focusing on this compound's ability to modulate microglial activation and protect against neuronal damage in models of diseases like Alzheimer's or Parkinson's could open new therapeutic avenues. nih.gov For example, studies on boswellic acids, also from frankincense, show they can down-regulate the TLR4/PI3K/AKT/NF-ҡB signaling pathways in microglia. mdpi.com
Antimicrobial Activity : As a secondary metabolite in plants, this compound is believed to play a role in defense against microbial attacks. biosynth.com This inherent biological function suggests a potential for development as an antimicrobial agent. Systematic evaluation of its efficacy against a broad spectrum of pathogenic bacteria and fungi is a logical next step. Investigating its mechanism of antimicrobial action, whether through membrane disruption, enzyme inhibition, or other pathways, would be crucial for its development in this area.
Table 2: Potential Applications of this compound in Other Disease Models
| Disease Model | Rationale for Investigation | Potential Mechanisms to Explore | Reference |
|---|---|---|---|
| Neuroinflammation | Potent anti-inflammatory properties; related compounds show neuroprotective effects. | Modulation of microglial activation, inhibition of pro-inflammatory cytokine production (TNF-α, IL-6), regulation of NF-κB and NLRP3 inflammasome pathways. | nih.govmdpi.comnih.govresearchgate.net |
| Antimicrobial Infections | Natural role as a plant defense metabolite. | Disruption of microbial cell membranes, inhibition of essential enzymes, interference with biofilm formation. | biosynth.com |
Exploration of Synergistic Effects with Established Therapeutic Agents
A promising strategy in modern therapeutics is the combination of natural compounds with conventional drugs to enhance efficacy and potentially reduce toxicity. dntb.gov.ua The investigation of synergistic effects between this compound and established therapeutic agents could lead to more effective treatment protocols.
In oncology, combining this compound with standard chemotherapeutic drugs could overcome drug resistance or allow for lower, less toxic doses of the conventional agent. mdpi.com For example, a similar natural compound, β-elemene, has been shown to enhance the cytotoxicity of cisplatin (B142131) in bladder cancer cells and taxanes in ovarian cancer cells. mdpi.com Research could explore whether this compound can re-sensitize refractory cancer cells to treatments. One study demonstrated that chloroquine (B1663885) could re-sensitize cisplatin-resistant lung cancer cells, suggesting a potential parallel for this compound. researchgate.net
The mechanisms for such synergy could involve targeting different but complementary pathways, inhibiting drug efflux pumps, or modulating the tumor microenvironment. Studies combining this compound with agents like 5-fluorouracil (B62378) or platinum-based drugs in various cancer cell lines would be highly valuable. nih.gov
Table 3: Potential Synergistic Combinations with this compound
| Established Agent | Disease Target | Potential Synergistic Goal | Reference |
|---|---|---|---|
| Cisplatin | Lung, Bladder, Ovarian Cancer | Enhance cytotoxicity, overcome drug resistance | mdpi.comresearchgate.net |
| Taxanes (e.g., Docetaxel) | Prostate, Breast, Ovarian Cancer | Increase apoptotic effects, reduce effective dose | mdpi.com |
| 5-Fluorouracil | Colorectal, Hepatocellular Cancer | Synergistic cell cycle arrest and induction of apoptosis | nih.gov |
| Doxorubicin | Various Cancers | Enhance intracellular drug accumulation and cytotoxicity | mdpi.com |
Development of Advanced Preclinical Models
To date, preclinical research on this compound has utilized standard in vitro cell lines (e.g., A549, SW480, HCT116) and in vivo xenograft models in nude mice. spandidos-publications.comnih.govntu.edu.sg While these models are essential for initial efficacy studies, they have limitations in fully recapitulating the complexity of human diseases.
Future preclinical development should incorporate more advanced and clinically relevant models:
Patient-Derived Xenografts (PDXs) : PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better maintain the heterogeneity and genetic characteristics of the original human tumor. Testing this compound in a panel of PDX models for various cancers would provide more robust data on its efficacy across different tumor subtypes.
Organoid Models : Three-dimensional organoid cultures derived from patient tissues can mimic the architecture and function of an organ or tumor more closely than 2D cell cultures. Using cancer organoids would allow for higher-throughput screening of this compound's efficacy and its synergistic combinations in a more patient-relevant context.
Humanized Mouse Models : For studying immuno-oncology effects or inflammatory diseases, mouse models engrafted with a human immune system are invaluable. These models would be critical for understanding how this compound interacts with human immune cells to exert its anti-inflammatory or anticancer effects.
Translational Research Opportunities for Therapeutic Innovation
The collective findings on this compound present significant opportunities for translational research aimed at developing novel therapies. A key step will be to bridge the gap between preclinical findings and clinical application.
One major opportunity lies in the development of drug delivery systems. nih.gov The compound's physicochemical properties may present challenges for bioavailability. Therefore, formulating this compound into nanoparticles or other advanced delivery vehicles could enhance its solubility, stability, and targeted delivery to disease sites, thereby improving its therapeutic index.
Furthermore, identifying predictive biomarkers for response to this compound therapy is a crucial translational goal. Based on its known mechanisms, tumors with high dependence on mitochondrial function or with specific alterations in the MAPK or JAK/STAT pathways might be particularly sensitive. spandidos-publications.comnih.govdntb.gov.ua Integrating biomarker discovery into advanced preclinical model studies will be essential for designing future clinical trials and selecting patient populations most likely to benefit. These efforts could position this compound as a potential new agent for treating colorectal cancer and other malignancies. frontiersin.orgnih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
